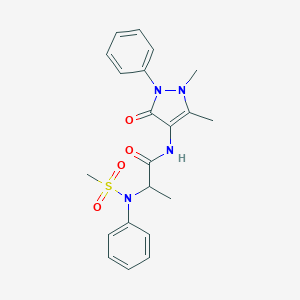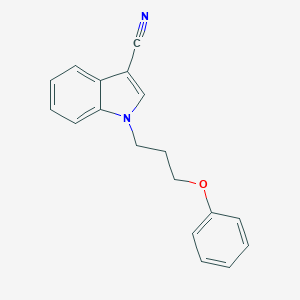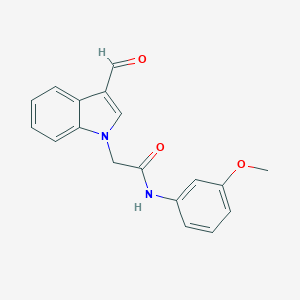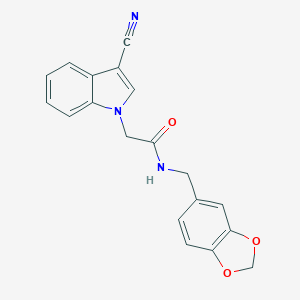
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains an oxadiazole ring, which makes it an important candidate for various applications.
Mecanismo De Acción
The exact mechanism of action of 5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins in the target cells, leading to the disruption of various cellular processes.
Biochemical and Physiological Effects
Studies have shown that 5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to exhibit anti-inflammatory effects by inhibiting the production of specific cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits a broad range of biological activities, making it a versatile compound for various applications. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its potential as an antimicrobial agent. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and the potential for its use as a fluorescent probe for biological imaging.
Conclusion
In conclusion, 5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a promising compound for various scientific research applications. Its synthesis method is relatively simple, and it exhibits a broad range of biological activities. While further studies are needed to fully understand its mechanism of action and potential applications, it has the potential to be a valuable tool for various scientific fields.
Métodos De Síntesis
The synthesis of 5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorobenzoic acid, 4-methylphenyl hydrazine, and phosphorous oxychloride. The reaction is carried out in the presence of a solvent such as chloroform or dichloromethane. The final product is obtained by purification and recrystallization.
Aplicaciones Científicas De Investigación
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been studied for its potential as a fluorescent probe for biological imaging.
Propiedades
Nombre del producto |
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
|---|---|
Fórmula molecular |
C15H10Cl2N2O |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-2-4-10(5-3-9)14-18-15(20-19-14)12-7-6-11(16)8-13(12)17/h2-8H,1H3 |
Clave InChI |
OWQNMSBBUUTIIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)


![1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole](/img/structure/B297853.png)

![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297858.png)


![1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B297863.png)

![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)